molecular formula C12H21NO2 B12890935 3-Nonyl-1,2-oxazol-5(4H)-one CAS No. 398148-14-6

3-Nonyl-1,2-oxazol-5(4H)-one

Cat. No.: B12890935
CAS No.: 398148-14-6
M. Wt: 211.30 g/mol
InChI Key: PCKRGUWKGVQYGM-UHFFFAOYSA-N
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Description

3-Nonylisoxazol-5(4H)-one: is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The nonyl group attached to the isoxazole ring enhances its hydrophobic properties, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nonylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of nonylhydroxylamine with a β-keto ester in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the isoxazole ring.

Industrial Production Methods: Industrial production of 3-Nonylisoxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Nonylisoxazol-5(4H)-one can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of 3-Nonylisoxazol-5(4H)-one.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted isoxazole derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-Nonylisoxazol-5(4H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.

Biology: In biological research, 3-Nonylisoxazol-5(4H)-one is studied for its potential biological activity. Isoxazole derivatives have been investigated for their antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: The compound and its derivatives are explored for potential therapeutic applications. Isoxazole derivatives have shown promise in the development of new drugs targeting various diseases.

Industry: In industrial applications, 3-Nonylisoxazol-5(4H)-one is used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 3-Nonylisoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Benzylisoxazol-5(4H)-one: Similar structure but with a benzyl group instead of a nonyl group.

    3-Methylisoxazol-5(4H)-one: Contains a methyl group instead of a nonyl group.

    3-Phenylisoxazol-5(4H)-one: Contains a phenyl group instead of a nonyl group.

Uniqueness: 3-Nonylisoxazol-5(4H)-one is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the formulation of surfactants and lubricants.

Properties

CAS No.

398148-14-6

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

3-nonyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C12H21NO2/c1-2-3-4-5-6-7-8-9-11-10-12(14)15-13-11/h2-10H2,1H3

InChI Key

PCKRGUWKGVQYGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NOC(=O)C1

Origin of Product

United States

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